molecular formula C20H22N4O4 B12176213 N-[2-({[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)ethyl]pyridine-2-carboxamide

N-[2-({[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)ethyl]pyridine-2-carboxamide

Cat. No.: B12176213
M. Wt: 382.4 g/mol
InChI Key: KXWAMZHQRZLXCX-UHFFFAOYSA-N
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Description

N-[2-({[1-(3-Methoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)ethyl]pyridine-2-carboxamide is a synthetic small molecule characterized by a pyrrolidinone core substituted with a 3-methoxyphenyl group, linked via a carbonyl-aminoethyl chain to a pyridine-2-carboxamide moiety. Its design leverages the pyrrolidinone ring’s conformational rigidity and the pyridine group’s hydrogen-bonding capacity for target engagement .

Properties

Molecular Formula

C20H22N4O4

Molecular Weight

382.4 g/mol

IUPAC Name

N-[2-[[1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carbonyl]amino]ethyl]pyridine-2-carboxamide

InChI

InChI=1S/C20H22N4O4/c1-28-16-6-4-5-15(12-16)24-13-14(11-18(24)25)19(26)22-9-10-23-20(27)17-7-2-3-8-21-17/h2-8,12,14H,9-11,13H2,1H3,(H,22,26)(H,23,27)

InChI Key

KXWAMZHQRZLXCX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)N2CC(CC2=O)C(=O)NCCNC(=O)C3=CC=CC=N3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-({[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)ethyl]pyridine-2-carboxamide typically involves multi-step organic reactions. One common approach is the condensation of 3-methoxyphenylacetic acid with pyrrolidinone under acidic conditions to form the intermediate. This intermediate is then reacted with pyridine-2-carboxylic acid chloride in the presence of a base such as triethylamine to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to increase yield and purity. This includes the use of high-purity reagents, controlled temperature and pressure conditions, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-({[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)ethyl]pyridine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group in the pyrrolidinone moiety can be reduced to a hydroxyl group.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a hydroxyl derivative, while reduction of the carbonyl group can produce a hydroxylated pyrrolidinone.

Scientific Research Applications

N-[2-({[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)ethyl]pyridine-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N-[2-({[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)ethyl]pyridine-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with several analogs, which differ in substituents, heterocyclic cores, or linker regions. Below is a detailed comparison based on available evidence:

1-(4-{2-[(2-Fluorophenyl)amino]-2-oxoethoxy}phenyl)-N-(4-methoxybenzyl)-5-oxo-3-pyrrolidinecarboxamide ()

  • Key Structural Differences: Substituents: Features a 2-fluorophenyl group and 4-methoxybenzyl substitution instead of the 3-methoxyphenyl-pyridine system. Linker: Contains an oxyethoxy spacer instead of the ethylamino linker.
  • Functional Implications :
    • The 2-fluorophenyl group enhances lipophilicity and metabolic stability compared to the 3-methoxyphenyl group .
    • The 4-methoxybenzyl substitution may improve membrane permeability but reduce solubility.

5-Cyano-4-(2-furyl)-N-(2-methoxyphenyl)-6-{[2-(4-methoxyphenyl)-2-oxoethyl]thio}-2-methyl-1,4-dihydropyridine-3-carboxamide ()

  • Key Structural Differences: Core: Utilizes a 1,4-dihydropyridine (DHP) ring instead of pyrrolidinone. Substituents: Includes cyano, furyl, and thioether groups.
  • The thioether linkage may confer improved pharmacokinetic stability but reduce synthetic accessibility .

N-[2-(4-Chlorophenyl)-5-methyl-4-oxo-1,3-thiazolidin-3-yl]pyridine-3-carboxamide ()

  • Key Structural Differences: Core: Replaces pyrrolidinone with a 1,3-thiazolidin-4-one ring. Substituents: Includes a 4-chlorophenyl group and pyridine-3-carboxamide.
  • Functional Implications: The thiazolidinone ring introduces sulfur-based hydrogen-bonding and conformational flexibility.

N-(3-Methoxyphenyl)-5-oxo-2-pyrrolidinecarboxamide ()

  • Key Structural Differences: Simplified Structure: Lacks the pyridine-2-carboxamide and ethylamino linker.
  • Functional Implications :
    • Reduced molecular weight improves solubility but diminishes target specificity due to the absence of the pyridine moiety .

Comparative Data Table

Compound Core Structure Key Substituents Physicochemical Properties Biological Activity
N-[2-({[1-(3-Methoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)ethyl]pyridine-2-carboxamide Pyrrolidinone 3-Methoxyphenyl, pyridine-2-carboxamide Moderate logP (~2.5), high polarity Protease inhibition (hypothetical)
Compound in Pyrrolidinone 2-Fluorophenyl, 4-methoxybenzyl High logP (~3.8), moderate solubility Kinase inhibition (hypothetical)
Compound in 1,4-Dihydropyridine Cyano, furyl, thioether Low logP (~1.9), redox-active Calcium channel modulation
Compound in 1,3-Thiazolidinone 4-Chlorophenyl, pyridine-3-carboxamide High logP (~3.2), sulfur reactivity Antimicrobial/antidiabetic (hypothetical)
Compound in Pyrrolidinone 3-Methoxyphenyl Low logP (~1.5), high solubility Weak enzyme inhibition

Research Findings and Implications

  • : Fluorinated analogs exhibit enhanced metabolic stability due to fluorine’s electronegativity, but their bulky substituents may limit blood-brain barrier penetration .
  • : DHP derivatives with thioether linkers show prolonged half-lives in vivo, though their redox activity complicates dose optimization .
  • : Thiazolidinones with chlorophenyl groups demonstrate promising in vitro antimicrobial activity, but cytotoxicity remains a concern .
  • : Simplified pyrrolidinone derivatives lack target specificity, highlighting the necessity of the pyridine-2-carboxamide group in the parent compound for directed interactions .

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